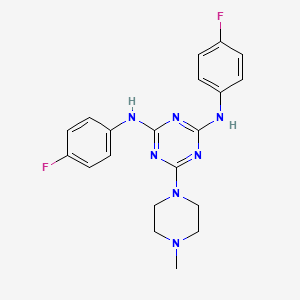

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Description

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by:

- Two 4-fluorophenyl substituents at the 2- and 4-positions.

- A 4-methylpiperazinyl group at the 6-position.

Properties

IUPAC Name |

2-N,4-N-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N7/c1-28-10-12-29(13-11-28)20-26-18(23-16-6-2-14(21)3-7-16)25-19(27-20)24-17-8-4-15(22)5-9-17/h2-9H,10-13H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFOKCJSDQHKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the triazine core.

Attachment of Methylpiperazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazine core or the attached groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halides, amines, and organometallic compounds are employed under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine has been studied for its potential as a therapeutic agent due to its structural properties which allow it to interact with biological targets effectively. Below are some notable applications:

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Case Study : A derivative of the compound was tested for its growth inhibitory effects on cancer cell lines, showing a half-maximal inhibitory concentration (GI50) of 4.36 µM, indicating significant cytotoxic activity against specific cancer types .

Central Nervous System (CNS) Disorders

The piperazine moiety in the compound suggests potential applications in treating CNS disorders. Its derivatives have been linked to:

- Antidepressant and Anxiolytic Effects : Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders .

Synthesis and Development

The synthesis of this compound involves complex organic reactions that can be optimized for higher yields and purity.

Synthesis Process

The compound can be synthesized through a multi-step process involving:

- Formation of the triazine core.

- Introduction of the piperazine group via nucleophilic substitution.

- Fluorination at the para-position of the phenyl rings.

This method allows for the creation of analogs with varying biological activities .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in drug development.

Toxicological Studies

Preliminary toxicological assessments have shown that while some derivatives exhibit promising therapeutic effects, they may also present cytotoxicity at higher concentrations. Continuous monitoring and testing are essential to ensure safety in clinical applications .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibitory effects on cancer cell lines | GI50 = 4.36 µM |

| CNS Disorders | Potential antidepressant/anxiolytic effects | Modulation of neurotransmitter systems |

| Synthesis | Multi-step organic synthesis | High yields achievable |

| Toxicology | Assessment of safety profiles | Cytotoxicity at high concentrations |

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: Almitrine Dimesylate (N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine dimethanesulphonate)

- Substituents: Bis(4-fluorophenyl)methyl group on the piperazine ring. Diallylamino groups at the 2- and 4-positions. Dimethanesulphonate salt for enhanced solubility.

- Key Differences: The target compound lacks the bis(4-fluorophenyl)methyl group and diallylamino substituents, instead having simpler 4-fluorophenyl and 4-methylpiperazinyl groups. Almitrine dimesylate is used as a respiratory stimulant, suggesting that fluorophenyl-triazine derivatives may have neurological or pulmonary applications .

Herbicidal Triazines: Prometryn and Dipropetryn

- Prometryn (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): Substituents: Isopropylamino groups at 2- and 4-positions; methylthio group at 6-position. Applications: Selective herbicide for grass and broadleaf weed control in crops like cotton and celery . Toxicity: Oral rat LD50 = 7144 mg/kg, indicating low acute mammalian toxicity .

- Dipropetryn (6-(ethylthio)-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine):

- Key Differences :

- The target compound’s fluorophenyl and methylpiperazinyl groups contrast with the aliphatic (isopropyl, methylthio) substituents in herbicidal triazines, suggesting divergent biological targets.

- Herbicidal triazines prioritize hydrophobicity for plant membrane penetration, while the target compound’s aromatic and polar groups may enhance binding to mammalian proteins .

Pharmacological Triazine Derivatives

- Example: N-(3-chlorophenyl)-4-(4-fluorophenoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (): Substituents: Chlorophenyl, fluorophenoxy, and morpholino groups. Applications: Screened for diverse bioactivity due to its halogenated and heterocyclic substituents.

- Key Differences: The target compound’s methylpiperazinyl group may offer better solubility in physiological media compared to morpholino or chlorophenyl groups.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Polarity

| Compound | Molecular Weight | Key Substituents | LogP (Estimated) |

|---|---|---|---|

| Target Compound | ~472.47 | 4-fluorophenyl, 4-methylpiperazine | 3.2–3.8 |

| Prometryn | 241.35 | Isopropyl, methylthio | 3.5 |

| Almitrine Dimesylate | 678.81 | Bis(4-fluorophenyl)methyl, diallyl | 2.1 (salt form) |

- Analysis: The target compound’s higher molecular weight and fluorinated aromatic groups may reduce membrane permeability compared to prometryn but improve receptor binding specificity.

Biological Activity

Overview

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound with significant potential in medicinal chemistry. Its structure features a triazine core with fluorinated phenyl groups and a piperazine moiety, which enhances its biological activity. This compound has been investigated for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C20H21F2N7

- Molecular Weight : 397.4 g/mol

- CAS Number : 371211-33-5

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound has been shown to inhibit various enzymes and receptors that play crucial roles in cellular processes.

Key Mechanisms:

- Inhibition of Dihydrofolate Reductase : This enzyme is vital for DNA synthesis and repair in bacteria and cancer cells. Inhibition leads to growth suppression.

- Modulation of Intracellular Signaling Pathways : The compound may alter signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Mtb | 12.5 |

| Isoniazid | Mtb | 0.25 |

| Ciprofloxacin | Mtb | 0.5 |

The compound demonstrated an MIC value of 12.5 μg/mL against Mtb, indicating a promising potential as an antitubercular agent compared to established drugs like isoniazid and ciprofloxacin .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.3 |

| MCF-7 (Breast Cancer) | 7.1 |

The IC50 values indicate that the compound is notably effective against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimycobacterial Activity :

- Cancer Cell Line Studies :

Q & A

Q. What synthetic routes are recommended for synthesizing N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine, and what challenges arise in achieving high yields?

Methodological Answer: A microwave-assisted one-pot synthesis is effective for analogous triazine derivatives, combining cyanoguanidine, aryl aldehydes, and amines under controlled conditions . Key challenges include optimizing solvent systems (e.g., DMF or THF) to enhance reactivity and managing competing side reactions from the 4-fluorophenyl and methylpiperazine substituents. Purification via column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is critical for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (e.g., Chromolith) with a methanol/water gradient (0.1% formic acid) to assess purity (>95%) and detect impurities .

- NMR Spectroscopy : Confirm substituent positions via - and -NMR, focusing on aromatic protons (δ 7.2–7.8 ppm) and methylpiperazine signals (δ 2.3–3.1 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate planarity of the triazine core and substituent orientation .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

- Solubility : Limited aqueous solubility (<1 mg/mL) necessitates organic solvents (e.g., DMSO, DMF) for biological assays. Pre-solubilize in DMSO (10 mM stock) and dilute in buffer to avoid precipitation .

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the triazine ring. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. What strategies can optimize reaction conditions to improve yield and reduce impurities?

Methodological Answer: Employ statistical experimental design (e.g., Box-Behnken or central composite design) to evaluate variables:

- Factors : Temperature (80–120°C), molar ratios (1:1.2–1.5), catalyst loading (5–10 mol% Pd/C).

- Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions (e.g., 100°C, 1:1.3 ratio, 8 mol% catalyst) .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers analyze the compound’s mechanism of action in biological systems?

Methodological Answer:

- Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorescence polarization) to determine values for kinase targets .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -analogues) to quantify affinity for fluorophenyl-interacting receptors .

- Computational Docking : Simulate binding modes with AutoDock Vina, focusing on hydrogen bonding with the triazine core and hydrophobic interactions with methylpiperazine .

Q. What methodologies address resistance mechanisms in therapeutic applications of this compound?

Methodological Answer:

Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

Q. What experimental frameworks reconcile contradictory data in biological activity studies?

Methodological Answer:

Q. How should researchers design experiments to evaluate in vivo efficacy and toxicity?

Methodological Answer:

Q. What role can AI-driven platforms play in accelerating research on this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.